molecular formula C16H18N2O3S2 B2639869 N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1396674-70-6

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2639869
M. Wt: 350.45
InChI Key: KBKCQUBBHPJZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of New Compounds

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-14(17-9-12-3-1-7-22-12)15(20)18-10-16(21,11-5-6-11)13-4-2-8-23-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKCQUBBHPJZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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